molecular formula C19H21ClN2O4 B6193364 4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride CAS No. 2648949-02-2

4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride

Cat. No.: B6193364
CAS No.: 2648949-02-2
M. Wt: 376.8
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Description

4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. This compound is often utilized in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings, allowing for the efficient and large-scale production of Fmoc-protected amino acids and peptides .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid hydrochloride is unique due to its specific structure, which includes a butanoic acid backbone and an Fmoc-protected amino group. This structure allows it to be used in the synthesis of peptides with specific sequences and properties, making it a valuable tool in peptide chemistry .

Properties

CAS No.

2648949-02-2

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8

Purity

0

Origin of Product

United States

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